molecular formula C7H7Br2N5O B589265 7-Bromomethylpterine CAS No. 622411-17-0

7-Bromomethylpterine

Cat. No.: B589265
CAS No.: 622411-17-0
M. Wt: 336.975
InChI Key: IQJSUANPCAYDFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethylpterine typically involves the bromination of pterine derivatives. One common method includes the reaction of 6-bromomethylpterine with p-methylamino benzoyl glutamate in the presence of hydrobromic acid (HBr) or hydroiodic acid (HI) as solvents . The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Industrial Production Methods: For industrial production, the process is scaled up by optimizing the reaction conditions and using high-purity raw materials. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 7-Bromomethylpterine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the pterine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpterine derivatives, while oxidation reactions can produce pterin-4-one derivatives .

Mechanism of Action

The mechanism of action of 7-Bromomethylpterine involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of methotrexate, it plays a crucial role in inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

    6-Bromomethylpterine: Similar in structure but with the bromomethyl group at the 6-position.

    Pterin-4-one Derivatives: Compounds with variations in the pterine ring structure.

Uniqueness: 7-Bromomethylpterine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceutical compounds, such as methotrexate, highlights its significance in medicinal chemistry .

Properties

IUPAC Name

2-amino-7-(bromomethyl)-3H-pteridin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14;/h2H,1H2,(H3,9,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJSUANPCAYDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747226
Record name 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622411-17-0
Record name 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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